[(3aS,4R,6R,7R,7aS)-4-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate
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Overview
Description
The compound [(3aS,4R,6R,7R,7aS)-4-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate is a complex organic molecule characterized by multiple chiral centers and a variety of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group transformations. A typical synthetic route might include:
Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring, often using a cyclization agent under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a substitution reaction, typically using thionyl chloride or phosphorus trichloride.
Attachment of the Dioxolane Ring: The dioxolane ring is formed through an acetalization reaction, where a diol reacts with an aldehyde or ketone in the presence of an acid catalyst.
Final Coupling with Hexadecanoate: The final step involves esterification, where the intermediate is reacted with hexadecanoic acid or its derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and secondary alcohol groups, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl groups, using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of chiral compounds due to its multiple stereocenters.
Biology
In biological research, the compound’s structural features make it a candidate for studying enzyme interactions and receptor binding, potentially leading to the development of new pharmaceuticals.
Medicine
Medically, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial activities, given its unique functional groups and stereochemistry.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in specific chemical reactions, leveraging its complex structure.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It could modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Pathway Interference: The compound might interfere with metabolic or signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- [(3aS,4R,6R,7R,7aS)-4-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] octadecanoate
- [(3aS,4R,6R,7R,7aS)-4-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] dodecanoate
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to similar compounds
Properties
CAS No. |
906126-31-6 |
---|---|
Molecular Formula |
C37H67ClN2O6S |
Molecular Weight |
703.5 g/mol |
IUPAC Name |
[(3aS,4R,6R,7R,7aS)-4-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate |
InChI |
InChI=1S/C37H67ClN2O6S/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-23-29(41)43-34-33-32(45-37(4,5)46-33)31(44-36(34)47-7)30(26(3)38)39-35(42)28-24-27(22-9-2)25-40(28)6/h26-28,30-34,36H,8-25H2,1-7H3,(H,39,42)/t26-,27+,28-,30+,31+,32-,33-,34+,36+/m0/s1 |
InChI Key |
WIDBPDXZLVYOBO-AKVWGGOBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@@H]2[C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]3C[C@H](CN3C)CCC)OC(O2)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C2C(C(OC1SC)C(C(C)Cl)NC(=O)C3CC(CN3C)CCC)OC(O2)(C)C |
Origin of Product |
United States |
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